molecular formula C21H18ClN3O5S B11392382 Ethyl 5-acetyl-2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11392382
M. Wt: 459.9 g/mol
InChI Key: RGHFQOGYAWMLEA-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thiophene ring, a pyridazine ring, and various functional groups, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ACETYL-2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyridazine moiety. Key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridazine Ring: This involves the reaction of hydrazine derivatives with diketones or other suitable precursors.

    Functional Group Modifications: Various functional groups are introduced through reactions such as acetylation, chlorination, and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ACETYL-2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 5-ACETYL-2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-ACETYL-2-[1-(3-BROMOPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-ACETYL-2-[1-(3-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-ACETYL-2-[1-(3-CHLOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and the presence of the chlorophenyl moiety. This gives it distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H18ClN3O5S/c1-4-30-21(29)16-11(2)18(12(3)26)31-20(16)23-19(28)17-15(27)8-9-25(24-17)14-7-5-6-13(22)10-14/h5-10H,4H2,1-3H3,(H,23,28)

InChI Key

RGHFQOGYAWMLEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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